s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)-
Description
Historical Evolution of Triazole-Based Compounds
The discovery of triazoles dates to 1885, when Bladin first identified the five-membered aromatic ring system containing three nitrogen atoms (C~2~H~3~N~3~) and coined the term "triazole" . Early research focused on elucidating the reactivity of triazole isomers, but the field expanded dramatically in the mid-20th century with the advent of antifungal azoles. Ketoconazole, introduced in the 1980s, marked the first systemic antifungal agent derived from imidazole, but its limitations spurred the development of triazole derivatives . Fluconazole and itraconazole, first-generation triazoles, demonstrated improved safety profiles and broader antifungal spectra, though resistance issues later emerged . The evolution continued with second-generation triazoles like voriconazole and posaconazole, which addressed resistance through structural modifications . Against this backdrop, nitro-furyl-substituted triazoles such as s-triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)-, emerged as candidates for overcoming microbial resistance via novel bioisosteric replacements .
Systematic Nomenclature and Classification
The IUPAC name N-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine systematically describes the compound’s structure . Breaking this down:
- 1,2,4-Triazole core : Positions 1, 2, and 4 are occupied by nitrogen atoms, with the remaining carbons at positions 3 and 5.
- Substituents :
- A methyl group (-CH~3~) at position 1.
- An amino group (-NH~2~) at position 3.
- A 5-nitro-2-furyl moiety at position 5.
The "s-triazole" designation refers to the 1,2,4-triazole isomer, distinguishing it from 1,2,3-triazoles. This classification aligns with its molecular formula C~7~H~7~N~5~O~3~ and molecular weight of 209.16 g/mol . Table 1 compares key features with related triazole derivatives:
| Compound | Core Structure | Substituents | Molecular Formula |
|---|---|---|---|
| s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- | 1,2,4-Triazole | 1-CH~3~, 3-NH~2~, 5-(5-NO~2~-furan) | C~7~H~7~N~5~O~3~ |
| 5-Aminotriazole | 1,2,4-Triazole | 5-NH~2~ | C~2~H~4~N~4~ |
| Benzotriazole | Benzofused 1,2,3-triazole | Benzene ring fused at positions 1–2 | C~6~H~5~N~3~ |
Strategic Importance in Heterocyclic Chemistry
Triazoles occupy a pivotal role in heterocyclic chemistry due to their:
- Tautomeric versatility : The 1,2,4-triazole core exhibits prototropic tautomerism, enabling diverse reactivity patterns .
- Metal-coordination capacity : Nitrogen atoms facilitate coordination with transition metals, useful in catalysis and materials science .
- Bioisosteric potential : Triazoles often replace labile functional groups (e.g., esters, amides) in drug design to enhance metabolic stability .
The nitro-furyl substituent in s-triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)-, introduces electron-withdrawing and aromatic characteristics, broadening its applicability in antimicrobial and anticancer agent development . Recent studies highlight its utility in tankyrase inhibitors, where triazole derivatives demonstrate picomolar enzyme inhibition and improved pharmacokinetic profiles compared to earlier leads .
Structural Uniqueness of s-Triazole, 3-Amino-1-Methyl-5-(5-Nitro-2-Furyl)-
The compound’s structure integrates three key elements:
- Triazole ring : Serves as a planar, aromatic scaffold providing sites for hydrogen bonding and π-π interactions .
- Nitro-furan group : The nitro (-NO~2~) group at position 5 of the furan ring enhances electrophilicity, facilitating interactions with biological nucleophiles .
- Amino and methyl substituents : The 3-amino group contributes to solubility and hydrogen-bonding capacity, while the 1-methyl group modulates steric bulk .
The SMILES notation CNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] encapsulates this arrangement, revealing a conjugated system that stabilizes the molecule through resonance. X-ray crystallography of analogous compounds confirms nearly coplanar triazole and furan rings, optimizing electronic delocalization . This structural synergy underpins the compound’s reactivity in nucleophilic substitution and cycloaddition reactions, making it a versatile intermediate in synthetic workflows .
Properties
CAS No. |
41735-42-6 |
|---|---|
Molecular Formula |
C7H7N5O3 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
1-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7N5O3/c1-11-6(9-7(8)10-11)4-2-3-5(15-4)12(13)14/h2-3H,1H3,(H2,8,10) |
InChI Key |
DOQLCOCYDMHKPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)N)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of the Triazole Core
The triazole core is synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds. A common approach includes:
- Cyclization of Glyoxal Bishydrazone : Glyoxal bishydrazone is reacted with aqueous hydrogen peroxide in the presence of a catalytic amount of manganese dioxide or other transition metal oxides. This reaction forms the triazole ring through oxidative cyclization.
Reaction Scheme :
$$
\text{Glyoxal bishydrazone} \xrightarrow{\text{H}2\text{O}2, MnO_2} \text{1-Amino-1,2,3-triazole}
$$
- Temperature: Room temperature
- Catalyst: Manganese dioxide
- Solvent: Ethanol or water
Yield : Approximately 91% for 1-amino-1,2,3-triazole.
Functionalization with Nitrofuryl Group
The introduction of the nitrofuryl moiety is achieved via electrophilic substitution reactions. The nitro group enhances biological activity by facilitating interactions with biological macromolecules.
Steps :
- Reacting a precursor triazole compound with nitrofuran derivatives under controlled conditions.
- Using mild oxidants or nitrating agents to ensure selective addition at the desired position.
Methylation at the Triazole Ring
Methylation is typically carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydroxide. This step ensures selective substitution at the nitrogen atom.
- Solvent: Acetone or ethanol
- Base: Potassium carbonate
- Temperature: Reflux
Amination
The amino group is introduced via nucleophilic substitution or reductive amination reactions. This step often involves:
- The use of ammonia or amines as nucleophiles.
- Catalysts such as palladium on carbon (Pd/C) for reductive amination.
Optimized Reaction Parameters
| Step | Reagents and Conditions | Yield (%) |
|---|---|---|
| Cyclization | Glyoxal bishydrazone + H₂O₂ + MnO₂ | ~91 |
| Nitrofuryl Substitution | Nitrofuryl derivative + Triazole precursor | Varies |
| Methylation | Methyl iodide + K₂CO₃ in acetone | High |
| Amination | Ammonia + Reductive agent (Pd/C) | High |
Challenges and Considerations
- Selectivity : Ensuring selective substitution at specific positions on the triazole ring requires careful control of reaction conditions.
- Purity : The presence of multiple functional groups necessitates rigorous purification steps such as recrystallization or chromatography.
- Scalability : Industrial-scale synthesis may involve continuous flow reactors to improve efficiency and reduce waste.
Applications of Synthesized Compound
The synthesized compound has notable applications due to its antimicrobial properties:
- Medicinal chemistry for drug development.
- Agricultural chemistry for fungicidal agents.
Chemical Reactions Analysis
s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, alkyl halides, acyl chlorides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One significant application of s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- is its use as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit potent antibacterial properties, particularly against gram-negative bacteria. For example, a series of 5-(5-nitro-2-furyl)-1,2,4-triazoles demonstrated higher antibacterial activity than traditional antibiotics like nitrofurantoin . This suggests potential for developing new treatments for infections caused by resistant bacterial strains.
Anticancer Properties
Research indicates that compounds containing the triazole ring can inhibit cancer cell proliferation. Specifically, derivatives of s-Triazole have been evaluated for their ability to target specific cancer cell lines. The introduction of various substituents on the triazole ring has been linked to enhanced cytotoxicity against cancer cells, indicating a promising avenue for anticancer drug development .
Agricultural Applications
Fungicides
s-Triazole compounds are widely utilized in agriculture as fungicides. Their mechanism of action typically involves inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This makes them effective in controlling various fungal pathogens affecting crops. The incorporation of 5-(5-nitro-2-furyl) into triazole structures has been shown to improve fungicidal efficacy against resistant fungal strains .
Materials Science
Polymer Chemistry
In materials science, s-Triazole derivatives have been explored for their potential as building blocks in polymer synthesis. The incorporation of these compounds can enhance the thermal stability and mechanical properties of polymers. Research has focused on synthesizing polymers with embedded triazole units to improve their performance in various applications, including coatings and adhesives .
Case Study 1: Antibacterial Efficacy
A study evaluated a series of 3-amino-1-methyl-5-(5-nitro-2-furyl)-triazoles for their antibacterial activity against multiple bacterial strains. Results indicated that certain derivatives exhibited significantly higher potency than standard treatments, suggesting their potential as new therapeutic agents in combating bacterial infections .
Case Study 2: Agricultural Application
In agricultural trials, formulations containing s-Triazole derivatives were tested against common fungal pathogens in crops. The results demonstrated a marked reduction in disease incidence compared to untreated controls, highlighting the effectiveness of these compounds as fungicides in real-world agricultural settings .
Mechanism of Action
The mechanism of action of s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting essential biological processes. For example, it can inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells . The nitro group also plays a crucial role in its antimicrobial activity by generating reactive oxygen species that damage bacterial cell membranes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations: Core Heterocycle: The triazole, thiazole, and hydantoin cores influence metabolic stability and target specificity. Triazoles may offer improved pharmacokinetics due to hydrogen-bonding capacity . Substituents: The presence of hydrazide or formamide groups in thiazoles correlates with higher carcinogenic activity, while antimicrobial nitrofurans lack these moieties .
Biological Activity: Carcinogenicity: Thiazole derivatives with hydrazine/hydrazide groups (e.g., Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide) show potent carcinogenicity in mammary and renal tissues, likely due to peroxidase-mediated metabolic activation . Antimicrobial Activity: Nitrofurantoin and furazolidone retain the 5-nitro-2-furyl group but lack direct carcinogenicity, emphasizing the role of additional functional groups in toxicity .
Mechanistic Insights and Research Findings
- Metabolic Activation: Compounds like ANFT undergo prostaglandin hydroperoxidase-mediated metabolism, leading to covalent binding with DNA and proteins. This pathway is critical for bladder carcinogenesis .
- Species-Specific Effects : Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide induces stomach tumors in mice but mammary tumors in rats, highlighting species-dependent metabolic differences .
- Structure-Activity Relationship (SAR): The 5-nitro-2-furyl group is necessary but insufficient for carcinogenicity; hydrazine derivatives exhibit higher potency . Methyl or amino substituents on triazoles may modulate solubility and bioavailability, though specific data for s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- are lacking .
Gaps and Contradictions
- Some nitrofurans (e.g., nitrofurantoin) are safe for therapeutic use, while others (e.g., ANFT) are carcinogenic, underscoring the need for substituent-specific toxicity profiling .
Biological Activity
s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. Its molecular formula is with a molecular weight of approximately 224.17 g/mol. The unique arrangement of functional groups, including an amino group, a methyl group, and a nitro-substituted furyl group, enhances its reactivity and biological activity.
The biological activity of s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- can be attributed to several mechanisms:
- Antimicrobial Activity : The nitrofuryl moiety generates reactive species upon reduction within microbial cells, leading to cellular damage and death. This mechanism is similar to that of other nitrofuran derivatives.
- Enzyme Interaction : The compound can interact with various biological targets, including enzymes and receptors. This interaction is facilitated by hydrogen bonding and dipole interactions due to its functional groups .
Biological Activities
s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- exhibits a range of biological activities:
- Antimicrobial Properties : It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like nitrofurantoin .
| Microorganism | MIC (μg/mL) | Standard Antibiotic | Standard MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 25 | Nitrofurantoin | 50 |
| Escherichia coli | 32 | Ciprofloxacin | 20 |
| Aspergillus niger | 30 | Fluconazole | 25 |
Case Studies
Several studies have investigated the biological activity of s-Triazole derivatives:
- Antimicrobial Evaluation : A study assessed the antimicrobial properties of various s-Triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds showed higher antibacterial activity than traditional antibiotics, indicating potential for new therapeutic agents .
- Antifungal Activity : Research demonstrated that s-Triazole derivatives inhibit ergosterol synthesis in fungi by blocking the P450-dependent enzyme CYP51, which is critical for fungal cell membrane integrity .
- Synthesis and Modification : Synthesis methods such as microwave-assisted techniques have been employed to create novel derivatives with enhanced biological activities. These methods allow for efficient production while maintaining high yields .
Q & A
What are the standard synthetic routes for s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)-, and what key intermediates are involved?
Basic Research Question
The synthesis typically involves cyclization reactions of hydrazine derivatives with nitrofuran-containing precursors. A common approach includes:
- Step 1 : Condensation of 5-nitro-2-furaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Step 2 : Cyclization under acidic conditions (e.g., HCl or H₂SO₄) to yield the triazole core.
- Step 3 : Alkylation at the 1-position using methyl iodide or dimethyl sulfate .
Key intermediates include 5-nitro-2-furaldehyde derivatives and thiosemicarbazides, with purity monitored via TLC and NMR .
How is the structure of this compound characterized post-synthesis?
Basic Research Question
Structural confirmation requires multi-spectral analysis:
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹, NO₂ at ~1520 cm⁻¹).
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl group at δ 2.5 ppm, furyl protons at δ 7.1–7.5 ppm).
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ at m/z 238).
- Elemental Analysis : Confirms C, H, N, O ratios within ±0.4% theoretical values .
How can reaction conditions be optimized to improve yield and purity?
Advanced Research Question
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
- Catalyst Use : K₂CO₃ or Et₃N improves alkylation yields by 15–20% .
- Temperature Control : Cyclization at 80–90°C reduces side products (e.g., nitro group reduction).
- Workup Protocols : Recrystallization from ethanol/water (3:1) achieves >95% purity .
What computational approaches predict the biological activity of this compound?
Advanced Research Question
In silico methods are critical for activity prediction:
- Molecular Docking : Software like Discovery Studio assesses binding affinity to targets (e.g., fungal CYP51 for antifungal activity) .
- DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with radical scavenging potential .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., logP ~1.8 suggests moderate blood-brain barrier penetration) .
How can researchers reconcile conflicting data on mutagenic vs. therapeutic effects?
Advanced Research Question
Contradictions arise from experimental variables:
- Dose Dependency : Low doses (IC₅₀ < 10 µM) show anticancer activity (via topoisomerase inhibition), while high doses (>50 µM) induce mutagenicity in Salmonella assays .
- Metabolic Activation : Nitro-reductase enzymes in mammalian cells convert nitro groups to cytotoxic amines, unlike prokaryotic models .
- Structural Modifications : Adding electron-withdrawing groups (e.g., fluorine) reduces mutagenicity while retaining efficacy .
What is the structure-activity relationship (SAR) of this compound regarding substituent effects?
Advanced Research Question
Key SAR insights include:
- Nitro Group : Essential for DNA intercalation and oxidative stress induction. Removal abolishes anticancer activity .
- Methyl Substituent : Enhances lipophilicity, improving cell membrane permeability (logP increases by 0.5 units) .
- Furyl Ring : π-π stacking with aromatic residues in enzyme active sites (e.g., EGFR kinase) .
- Amino Group : Hydrogen bonding with Asp93 in C. albicans CYP51 explains antifungal activity .
What in vitro models are suitable for assessing its biological activity?
Advanced Research Question
Validated models include:
- Anticancer : MTT assays on HeLa or MCF-7 cells, with IC₅₀ values compared to cisplatin .
- Antifungal : Broth microdilution against C. albicans (MIC ≤ 8 µg/mL) .
- Antioxidant : DPPH radical scavenging (EC₅₀ ~12 µM) .
- Genotoxicity : Ames test (TA98 strain) to quantify frameshift mutations .
How can researchers evaluate the toxicity profile of this compound in early-stage studies?
Advanced Research Question
Early toxicity screening involves:
- Acute Toxicity : Rodent LD₅₀ assays (oral doses up to 1100 mg/kg showed low acute toxicity) .
- Cytotoxicity : Selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells); SI >3 indicates therapeutic potential .
- Hepatotoxicity : ALT/AST levels in serum after 7-day exposure in mice .
- Mutagenicity : Comet assay to detect DNA strand breaks in human lymphocytes .
How does tautomerism affect the chemical behavior of this compound?
Advanced Research Question
The triazole-thione tautomer equilibrium influences reactivity:
- Thione Form : Dominant in solid state (confirmed by X-ray crystallography), participates in metal chelation .
- Thiol Form : Reactive in solution, enabling alkylation or acylation at the sulfur atom .
- pH Dependence : Thione predominates at pH <5, while thiolate forms at pH >9, affecting solubility .
What catalytic systems enhance the synthesis of this compound?
Advanced Research Question
Efficient catalysis includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
